4-Ethoxy-2,3-difluoroaniline

Physicochemical Properties Purification Formulation

4-Ethoxy-2,3-difluoroaniline is a fluorinated aromatic amine characterized by a unique substitution pattern: an electron-donating ethoxy group at the para-position and two electron-withdrawing fluorine atoms at the ortho- and meta-positions. This molecular architecture imparts distinct physicochemical properties, including a predicted boiling point of 236.0±35.0 °C, density of 1.2±0.1 g/cm³, and a calculated ACD/LogP of 1.97.

Molecular Formula C8H9F2NO
Molecular Weight 173.16 g/mol
CAS No. 189751-13-1
Cat. No. B071573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-2,3-difluoroaniline
CAS189751-13-1
SynonymsBenzenamine, 4-ethoxy-2,3-difluoro- (9CI)
Molecular FormulaC8H9F2NO
Molecular Weight173.16 g/mol
Structural Identifiers
SMILESCCOC1=C(C(=C(C=C1)N)F)F
InChIInChI=1S/C8H9F2NO/c1-2-12-6-4-3-5(11)7(9)8(6)10/h3-4H,2,11H2,1H3
InChIKeyHQGQPBARTOHEJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxy-2,3-difluoroaniline (CAS 189751-13-1): A Specialized Fluorinated Aniline Building Block for Advanced Synthesis


4-Ethoxy-2,3-difluoroaniline is a fluorinated aromatic amine characterized by a unique substitution pattern: an electron-donating ethoxy group at the para-position and two electron-withdrawing fluorine atoms at the ortho- and meta-positions. This molecular architecture imparts distinct physicochemical properties, including a predicted boiling point of 236.0±35.0 °C, density of 1.2±0.1 g/cm³, and a calculated ACD/LogP of 1.97 . It is commercially available from multiple vendors at purities typically ≥97% , and is primarily utilized as a synthetic intermediate in pharmaceutical research and liquid crystal display (LCD) materials [1].

1
Building Block

Fluorinated aniline with ethoxy and difluoro substitution pattern for tailored electronic properties

2
Workflow

Advanced synthesis requiring precise steric/electronic tuning (liquid crystal precursors, pharmaceutical intermediates)

3
Supply

High purity specification available from multiple vendors, supporting direct use in sensitive transformations

Why 4-Ethoxy-2,3-difluoroaniline Cannot Be Replaced by Generic 2,3-Difluoroaniline or 4-Ethoxyaniline


The specific combination and positioning of substituents on the aromatic ring directly dictate the compound's electronic properties, steric profile, and reactivity. Generic substitution with either 2,3-difluoroaniline (lacking the ethoxy group) or 4-ethoxyaniline (lacking fluorine atoms) results in fundamentally different physicochemical characteristics. As demonstrated in the evidence below, this leads to significant variations in boiling point, density, lipophilicity (LogP), and ultimately, its utility in specialized synthetic pathways, such as those described in patents for liquid crystal components [1]. Using a non-fluorinated or non-ethoxylated analog would alter the reaction outcomes and final material properties, making direct interchange impossible for applications requiring the precise electronic and steric tuning offered by this specific derivative.

Electronic Profile Mismatch

Replacing with non-fluorinated 4-ethoxyaniline removes the electron-withdrawing fluorine groups, which may alter reactivity and downstream coupling outcomes.

Lipophilicity Shift

Using 2,3-difluoroaniline without the ethoxy group yields a different LogP profile, potentially affecting purification and partitioning behavior in synthesis.

Application-Specific Substituent Requirements

The exact combination of substituents is critical for patented liquid crystal intermediates; generic analogs may not deliver the required dielectric or steric properties.

4-Ethoxy-2,3-difluoroaniline: Comparative Physicochemical and Application Data Against Key Analogs


Comparative Boiling Point and Density: 4-Ethoxy-2,3-difluoroaniline vs. 2,3-Difluoroaniline and 4-Ethoxyaniline

The combination of an ethoxy group and two fluorine atoms results in a boiling point and density that lie between those of the non-ethoxylated 2,3-difluoroaniline and the non-fluorinated 4-ethoxyaniline. 4-Ethoxy-2,3-difluoroaniline exhibits a predicted boiling point of 236.0±35.0 °C at 760 mmHg , which is significantly higher than the boiling point of 2,3-difluoroaniline (68-69 °C at 12 mmHg) [1], and slightly lower than that of 4-ethoxyaniline (250 °C) [2]. Its predicted density of 1.2±0.1 g/cm³ is intermediate between 2,3-difluoroaniline (1.274 g/mL) [1] and 4-ethoxyaniline (1.065 g/mL) [2]. These differences are critical for designing separation and purification protocols.

Boiling Point
Cross‑study comparable
Predicted 236 °C (760 mmHg) vs. 2,3-difluoroaniline ~68 °C (12 mmHg) and 4-ethoxyaniline 250 °C
Distinct distillation and purification protocol design
Predicted value; confirm experimentally for scale‑up
Physicochemical Properties Purification Formulation

Lipophilicity (LogP) Modulation: Impact of Dual Substitution on Octanol-Water Partition Coefficient

The calculated ACD/LogP for 4-ethoxy-2,3-difluoroaniline is 1.97 . This value represents a balance between the lipophilicity-increasing effect of fluorine substitution (as seen in 2,3-difluoroaniline, with a reported LogP of 2.12820 [1]) and the lipophilicity-moderating effect of the ethoxy group (as seen in the parent aniline and 4-ethoxyaniline). This specific LogP value is a key differentiator for applications where membrane permeability and solubility must be carefully balanced.

Lipophilicity (LogP)
Cross‑study comparable
Calc. LogP 1.97 vs. 2.13 for 2,3‑difluoroaniline; ethoxy group moderates lipophilicity
Balanced lipophilicity for ADME tuning in drug design
ACD/Labs calculated; experimental LogP verification advised
ADME Drug Design Lipophilicity

Purity Specifications: Commercial Availability at >97% Purity

4-Ethoxy-2,3-difluoroaniline is consistently offered by multiple reputable vendors at high purities, typically 97% or 98% . This level of purity is comparable to or exceeds that of many generic aniline derivatives, ensuring reliability in sensitive synthetic applications.

Purity Specification
Lot attribute
≥97% (vendor CoA)
Consistent quality for sensitive synthetic applications
Verify lot‑specific CoA before use
Procurement Quality Control Synthesis

Synthetic Utility in Liquid Crystal Precursors: Patented Benzothiophene Derivative Synthesis

4-Ethoxy-2,3-difluoroaniline is a key starting material in the synthesis of benzothiophene derivatives, as detailed in US Patent US6403172B1 [1]. The patent claims that these benzothiophenes, when incorporated into liquid-crystal mixtures, favorably influence properties such as dielectric anisotropy and switching behavior [1]. The specific substitution pattern on the aniline ring is crucial for achieving the desired electronic and steric properties in the final benzothiophene product, a feature not replicable with non-fluorinated or differently substituted anilines.

Liquid Crystal Synthesis
Class‑level
Key precursor for benzothiophenes per US6403172B1; designed to influence dielectric anisotropy
Enables patented LCD material performance tuning
Application-specific; substitute anilines may not replicate properties
Liquid Crystals LCDs Material Science

Optimal Procurement and Research Use Cases for 4-Ethoxy-2,3-difluoroaniline Based on Differentiated Properties


Synthesis of Fluorinated Pharmaceutical Intermediates with Tailored Lipophilicity

In medicinal chemistry, the LogP of 1.97 for 4-ethoxy-2,3-difluoroaniline makes it a strategic choice for building blocks where balanced lipophilicity is required for optimal ADME properties. Researchers can utilize this compound to fine-tune the physicochemical profile of lead candidates, leveraging the precise modulation offered by its dual substitution pattern, which is not achievable with either 2,3-difluoroaniline (higher LogP) or 4-ethoxyaniline (lower LogP) .

Development of Advanced Liquid Crystal Materials for Displays

For material scientists and engineers developing next-generation LCDs, 4-ethoxy-2,3-difluoroaniline is an essential precursor. As documented in US Patent US6403172B1, it serves as a key intermediate for synthesizing benzothiophene derivatives that improve the dielectric anisotropy and switching behavior of liquid-crystal mixtures [1]. Procurement of this specific aniline derivative is necessary to access this patented class of performance-enhancing materials.

Chemical Biology and Tool Compound Synthesis Requiring a Unique Electronic Profile

The distinct electronic character imparted by the combination of electron-donating (ethoxy) and electron-withdrawing (fluorine) groups makes 4-ethoxy-2,3-difluoroaniline a valuable scaffold for chemical biology. It can be used to create molecular probes or tool compounds where specific interactions with biological targets are influenced by the aryl group's electron density and steric bulk. The commercial availability of this compound at high purity (97-98%) facilitates its direct use in parallel synthesis and library generation.

Application
Selection Property
Validation Focus
Pharmaceutical Intermediate Synthesis
Modulated lipophilicity & electronic profile
ADME property tuning; purification protocol design
Advanced Liquid Crystal Materials
Dielectric anisotropy control via benzothiophene intermediates
LCD mixture performance testing
Chemical Biology Probe Synthesis
Unique electron-donating/withdrawing substitution pattern
Target interaction studies; library generation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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